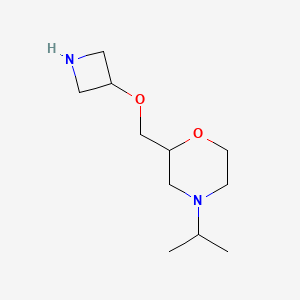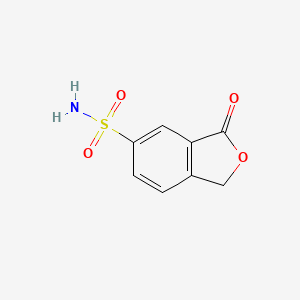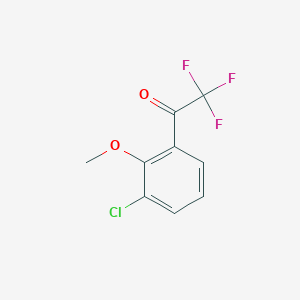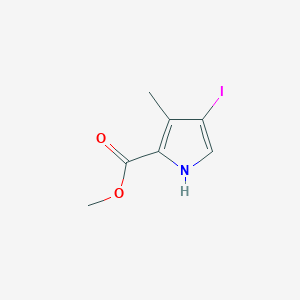
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is a heterocyclic compound that features both azetidine and morpholine rings Azetidine is a four-membered ring containing one nitrogen atom, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine typically involves the formation of the azetidine ring followed by its attachment to the morpholine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted azetidine derivatives with various functional groups.
科学的研究の応用
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or antiviral agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The azetidine ring can mimic natural amino acids, potentially interfering with biological processes. The morpholine ring can enhance the compound’s solubility and stability, allowing it to interact more effectively with its targets.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring compound found in sugar beets, known for its gametocidal properties.
2-Azetidinone: The core structure of β-lactam antibiotics, widely used in medicine.
Morpholine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is unique due to the combination of azetidine and morpholine rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
2-(azetidin-3-yloxymethyl)-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13-3-4-14-11(7-13)8-15-10-5-12-6-10/h9-12H,3-8H2,1-2H3 |
InChIキー |
FBXBITXUOKYMRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCOC(C1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)

![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)


![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)

![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

amine hydrochloride](/img/structure/B15309705.png)


